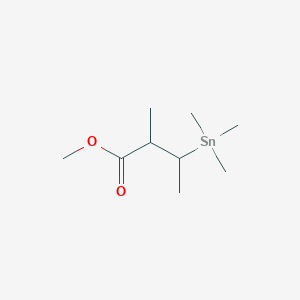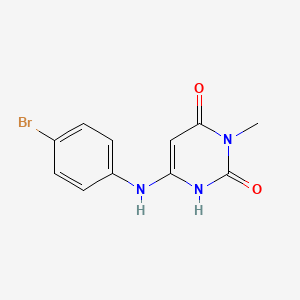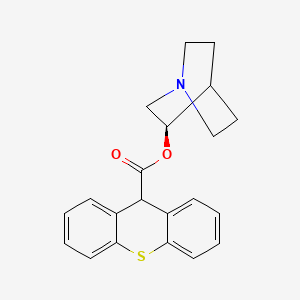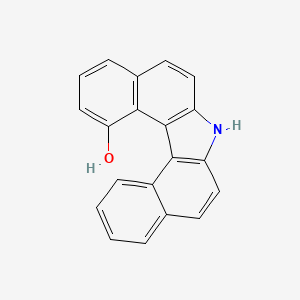
N-(4,4-Difluoro-3-oxo-1-phenylhept-6-en-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,4-Difluoro-3-oxo-1-phenylhept-6-en-2-yl)benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzamide group attached to a heptenyl chain with difluoro and phenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-Difluoro-3-oxo-1-phenylhept-6-en-2-yl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4,4-Difluoro-3-oxo-1-phenylhept-6-en-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The benzamide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and purity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N-(4,4-Difluoro-3-oxo-1-phenylhept-6-en-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4,4-Difluoro-3-oxo-1-phenylhept-6-en-2-yl)benzamide: shares similarities with other benzamide derivatives, such as N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide and 2,3-dimethoxybenzamide.
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial properties.
2,3-dimethoxybenzamide: Exhibits antioxidant and antibacterial activities.
Uniqueness
What sets this compound apart is its unique combination of difluoro and phenyl substituents, which enhance its chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
| 106745-96-4 | |
Formule moléculaire |
C20H19F2NO2 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
N-(4,4-difluoro-3-oxo-1-phenylhept-6-en-2-yl)benzamide |
InChI |
InChI=1S/C20H19F2NO2/c1-2-13-20(21,22)18(24)17(14-15-9-5-3-6-10-15)23-19(25)16-11-7-4-8-12-16/h2-12,17H,1,13-14H2,(H,23,25) |
Clé InChI |
FIMXDOZLWRLGLC-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(C(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Hydroxy-2,3-diphenyl-7-[(prop-2-yn-1-yl)oxy]-4H-1-benzopyran-4-one](/img/structure/B14315400.png)

![3,3'-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde](/img/structure/B14315423.png)


![3-[(Hexylamino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14315441.png)
![[2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride](/img/structure/B14315472.png)

